1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt
Brand Name: Vulcanchem
CAS No.: 72939-64-1
VCID: VC17074078
InChI: InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1
SMILES:
Molecular Formula: C6H5N4NaO
Molecular Weight: 172.12 g/mol

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt

CAS No.: 72939-64-1

Cat. No.: VC17074078

Molecular Formula: C6H5N4NaO

Molecular Weight: 172.12 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt - 72939-64-1

Specification

CAS No. 72939-64-1
Molecular Formula C6H5N4NaO
Molecular Weight 172.12 g/mol
IUPAC Name sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate
Standard InChI InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1
Standard InChI Key KYFFCHDNMVHTJL-UHFFFAOYSA-M
Canonical SMILES CC1=NN2C=NN=C2C(=C1)[O-].[Na+]

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is systematically named sodium 6-methyl-[1,2,] triazolo[4,3-b]pyridazin-8-olate (IUPAC) and is alternatively designated as 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt (1:1) . Common synonyms include:

  • Sodium 8-hydroxy-6-methyltriazoropyridazinate

  • 72939-64-1 (CAS Registry Number)

  • DTXSID70891068 (DSSTox Substance ID) .

Molecular Architecture

The molecular formula is C₆H₅N₄NaO, with a computed molecular weight of 172.12 g/mol . The structure comprises a triazolo[4,3-b]pyridazine backbone substituted with a methyl group at position 6 and a sodium ion neutralizing the deprotonated hydroxyl group at position 8 (Figure 1).

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCC1=NN2C=NN=C2C(=C1)[O-].[Na+]
InChIKeyKYFFCHDNMVHTJL-UHFFFAOYSA-M
Parent Compound (CID)87709
Component Compounds6-methyl-5H- triazolo[4,3-b]pyridazin-8-one

Synthesis and Manufacturing Processes

Synthetic Routes

The sodium salt is derived from its parent compound, 6-methyl-5H- triazolo[4,3-b]pyridazin-8-one (CID 87709), through base-mediated deprotonation. A patented method for analogous triazole sodium salts involves reacting the heterocyclic precursor with aqueous sodium hydroxide (NaOH), yielding a crystalline hydrate that dehydrates at 120–150°C to produce the anhydrous salt . This approach avoids aggressive solvents like dimethylformamide, favoring water as the reaction medium .

Table 2: Optimization Parameters for Sodium Salt Synthesis

ParameterConditionOutcome
SolventH₂OEliminates need for organic solvents
BaseNaOHHigh-purity product (99% analytical)
Temperature120–150°C (dehydration)Non-hygroscopic crystalline form
Yield Improvement26% vs. prototype methodsEnhanced efficiency

Analytical Validation

The synthesis yields a product with elemental analysis confirming C 26.21%, H 2.41%, N 46.28%, Na 25.75% . Nuclear magnetic resonance (NMR) data for related precursors show characteristic peaks at δ 7.84 ppm (2H, singlet) in DMF-d₇ .

Physicochemical Properties

Thermodynamic and Spectral Data

Experimental and predicted properties include:

  • Density: 1.60 ± 0.1 g/cm³ (predicted)

  • pKa: 1.82 ± 0.30 (predicted)

  • Melting Point: 325–327°C (anhydrous form)

The low pKa suggests strong acidity at the 8-hydroxy position, facilitating salt formation with sodium.

Solubility and Stability

While solubility data for the sodium salt remain unreported, its parent compound (CID 87709) exhibits limited aqueous solubility, implying that salt formation enhances hydrophilicity. The crystalline hydrate form is stable under ambient conditions but dehydrates upon heating .

CompoundR-SubstituentEC₅₀ (μM)cLogP
29h4-F0.861.50
29i4-Cl0.661.90
29j3-Cl3.51.90

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability of the sodium salt formulation.

  • Target Deconvolution: Identify molecular targets in Cryptosporidium or other pathogens using chemoproteomics.

  • Formulation Development: Explore co-crystallization with co-formers to enhance dissolution rates.

  • Ecotoxicity Studies: Evaluate environmental persistence and aquatic toxicity given the compound’s high nitrogen content.

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